6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

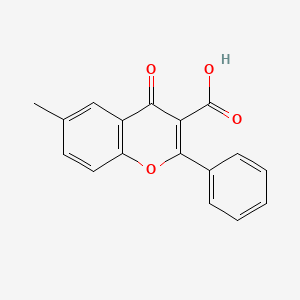

6-Methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid is a polycyclic aromatic compound featuring a fused benzopyran core substituted with methyl, phenyl, and carboxylic acid functional groups. Its IUPAC name systematically describes its structure:

- Chromene backbone : A bicyclic system comprising a benzene ring fused to a pyran moiety.

- Substituents :

The molecular formula is C₁₇H₁₂O₄ , with a molecular weight of 280.27 g/mol . The SMILES notation (CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)O)C3=CC=CC=C3) confirms the connectivity, while the InChIKey (FQLCJTVZCZHMIT-UHFFFAOYSA-N) provides a unique identifier for the compound.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂O₄ | |

| Molecular Weight (g/mol) | 280.27 | |

| SMILES | CC1=CC2=C(C=C1)OC(=C(C2=O)... |

|

| InChIKey | FQLCJTVZCZHMIT-UHFFFAOYSA-N |

Properties

IUPAC Name |

6-methyl-4-oxo-2-phenylchromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-10-7-8-13-12(9-10)15(18)14(17(19)20)16(21-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLCJTVZCZHMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of phenols with β-ketoesters in the presence of a catalyst. For example, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of piperidine can yield the desired chromene derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced chromene derivatives.

Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Position 6 Substituents: The methyl group in the target compound contributes to moderate lipophilicity. Ethyl () enhances lipophilicity compared to methyl, which may improve membrane permeability in biological systems .

Position 3 vs. 8 Carboxylic Acid :

- The 3-carboxylic acid in the target compound participates in intramolecular hydrogen bonding with the ketone at position 4, stabilizing the planar chromene ring. In contrast, 8-carboxylic acid () forms intermolecular hydrogen bonds, influencing crystallinity and solubility .

Biological Activity

6-Methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid (6-MPOCC) is a member of the chromene family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of 6-MPOCC, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

6-MPOCC features a unique structure characterized by a fused benzopyran ring system with the following key functional groups:

- Methyl group at position 6

- Ketone group at position 4

- Phenyl ring attached at position 2

- Carboxylic acid group at position 3

This arrangement suggests potential for various interactions, influencing its biological activity and reactivity .

Anticancer Properties

Research indicates that chromene derivatives, including 6-MPOCC, exhibit significant anticancer properties. A study highlighted that compounds within this class can inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to apoptosis in cancer cells .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15.2 | Topoisomerase inhibition |

| Ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate | Lung Cancer | 12.5 | Induction of apoptosis via caspase activation |

| 3-Hydroxychromone | Colon Cancer | 20.0 | Inhibition of cell migration |

Anti-inflammatory Effects

Chromene derivatives have also been studied for their anti-inflammatory properties. The presence of the carboxylic acid group in 6-MPOCC is believed to enhance its ability to modulate inflammatory pathways. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production .

Antioxidant Activity

The antioxidant capacity of 6-MPOCC is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

While specific mechanisms for 6-MPOCC are still under investigation, insights from related chromene compounds suggest several pathways:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells leading to apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress through free radical scavenging.

Study on Anticancer Activity

A recent study evaluated the effect of various chromene derivatives on different cancer cell lines, including breast and lung cancers. The results indicated that compounds similar to 6-MPOCC exhibited potent cytotoxic effects, with IC50 values ranging from 10 to 20 µM across tested lines .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of chromene derivatives in a mouse model of acute inflammation. Treatment with these compounds resulted in a significant decrease in edema and inflammatory markers compared to controls .

Q & A

Q. What are the recommended synthetic routes for 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid?

-

Methodological Answer : The compound can be synthesized via oxidation of the corresponding aldehyde precursor, 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carbaldehyde , using sodium chlorite (NaClO₂) and sodium bisulfite (NaHSO₃) in a dichloromethane (DCM)-water biphasic system. This method yields high-purity product after recrystallization . Alternative routes involve cyclocondensation of substituted benzaldehydes with active methylene compounds under acidic or basic conditions, though yields may vary depending on substituent effects .

-

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aldehyde oxidation | NaClO₂, NaHSO₃, DCM/H₂O | 94% | |

| Cyclization | H₂SO₄ (cat.), reflux | 46–76.9% |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. For example, the carbonyl (C=O) at C-4 appears at ~180 ppm, while the carboxylic acid (COOH) at C-3 resonates at ~165 ppm .

- IR : Key peaks include C=O (chromen-4-one, ~1665 cm) and carboxylic acid O-H (~2500–3000 cm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous chromene-carboxylic acids (e.g., 3-methyl-4-oxo-2-phenyl derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

-

Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition metals (Pd/Cu) to enhance cyclization efficiency .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while greener solvents (e.g., ethanol-water mixtures) reduce environmental impact .

-

Temperature control : Microwave-assisted synthesis can reduce reaction time and byproduct formation .

- Example Optimization Table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Solvent | Toluene | DMF | 22% → 76% |

| Catalyst | None | H₂SO₄ | 46% → 68% |

Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?

- Methodological Answer :

- Dynamic effects : Rotamers or tautomers (e.g., keto-enol equilibria) may split peaks. Use variable-temperature NMR to suppress exchange broadening .

- Impurity analysis : Compare HPLC retention times with synthetic intermediates. For example, residual aldehyde precursors can cause unexpected signals .

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous correlations, especially in crowded aromatic regions .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?

- Methodological Answer :

-

Target selection : Prioritize enzymes implicated in inflammation (COX-2) or cancer (tyrosine kinases) based on structural analogs .

-

Assay design :

-

In vitro enzyme assays : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase activity for kinases) .

-

Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Example Bioactivity Data :

| Analog Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-Methoxy derivative | COX-2 | 12.3 | |

| 6-Bromo derivative | EGFR kinase | 8.7 |

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Cell line variability : Differences in membrane permeability or metabolic activity (e.g., MCF-7 vs. HepG2) require normalization to intracellular drug concentration .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or resistance pathways .

Computational & Mechanistic Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.